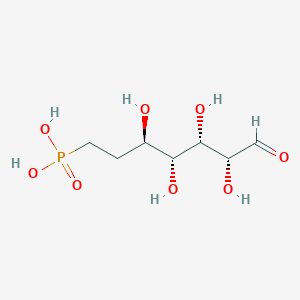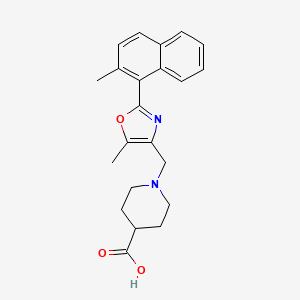![molecular formula C9H10N2O B12864410 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Diazatricyclo[63002,6]undeca-1(11),9-dien-7-one is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- 11-Azatricyclo[4.4.1.01,6]undeca-3,8-diene
- 5,9-Dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Uniqueness
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one is unique due to its specific tricyclic structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one |
InChI |
InChI=1S/C9H10N2O/c12-9-10-5-1-3-7(10)8-4-2-6-11(8)9/h1,3,5,8H,2,4,6H2 |
InChI-Schlüssel |
WFUBXCGMQRZLMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3=CC=CN3C(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
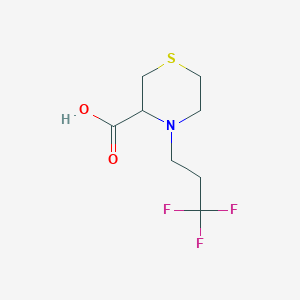
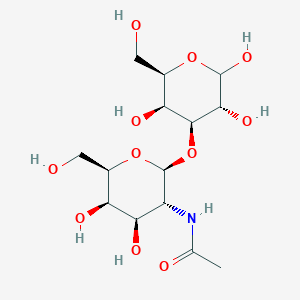
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
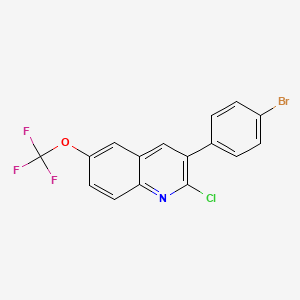


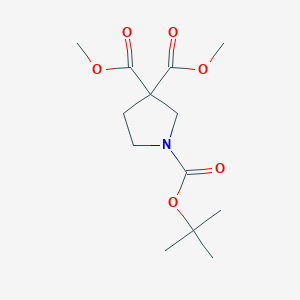

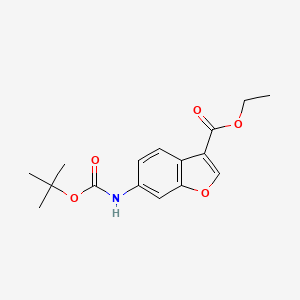
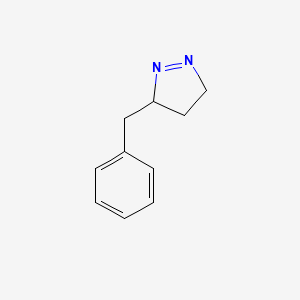
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
